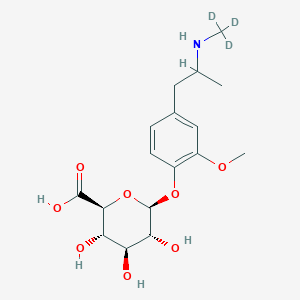
4-Hydroxy-3-methoxy Methamphetamine-d3 4-beta-D-Glucuronide(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide (Mixture of Diastereomers) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of methamphetamine, specifically designed to include deuterium atoms, which makes it useful in analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves multiple steps, starting from the precursor methamphetamineThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the incorporation of deuterium and the formation of the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in biological systems .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from these reactions include various metabolites that are further analyzed for their pharmacokinetic properties. These metabolites provide insights into the compound’s behavior in biological systems and its potential therapeutic applications .
Applications De Recherche Scientifique
4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods. In biology and medicine, it is used to study the metabolism and pharmacokinetics of methamphetamine and its derivatives. Industrially, it is employed in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system, influencing neurotransmitter release and uptake. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-Hydroxy-3-methoxymethamphetamine
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 3-Methoxy-4-methylamphetamine
Uniqueness: Compared to similar compounds, 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is unique due to its stable isotope labeling with deuterium. This feature enhances its utility in analytical studies and provides more accurate data on its pharmacokinetics and metabolism .
Propriétés
Formule moléculaire |
C17H25NO8 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1/i2D3 |
Clé InChI |
HCHNINKPRWVEFF-OJPCFQBKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
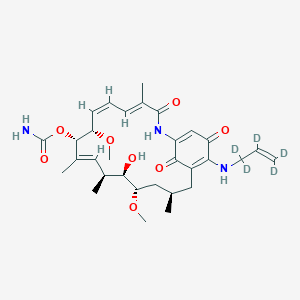

![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)


![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)

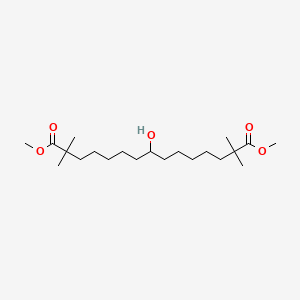
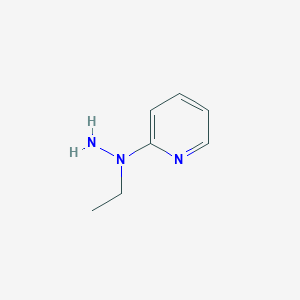
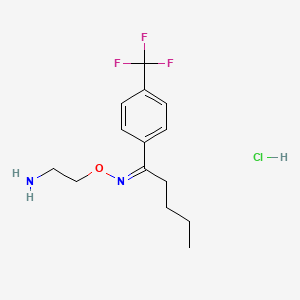
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
